B-D-Arabino-Cytidine, Uridylyl-(3'-5')-(9ci)
Description
Significance as a Dinucleotide in Life Sciences and Biology
Uridylyl-(3'-5')-cytidine (UpC) is a dinucleotide that holds considerable significance in the fields of life sciences and biology. As a structural unit of RNA, it is fundamentally involved in processes that are essential for life. Dinucleotides are the basic building blocks that form the long polynucleotide chains of RNA, a molecule critical for the expression and regulation of genetic information. lookchem.com The significance of UpC lies in its contribution to RNA synthesis, which underpins cellular function and resilience.
The constituent nucleosides of UpC, uridine (B1682114) and cytidine (B196190), each play vital roles in cellular metabolism. Uridine is a key component of RNA and is involved in the synthesis of glycogen (B147801) and phospholipids. musechem.com It is the most abundant nucleoside transported in the blood, highlighting its importance in maintaining physiological functions throughout the body. musechem.com Cytidine is also essential for nucleic acid synthesis and can be converted to uridine in the body. musechem.comdovepress.com The synthesis of pyrimidine (B1678525) nucleotides like UMP (uridine monophosphate) and CMP (cytidine monophosphate) is a crucial part of nucleotide metabolism, which provides the necessary precursors for RNA production. nih.gov The salvage pathway, which recycles intermediates from nucleotide degradation, is a key mechanism for synthesizing these nucleotides. dovepress.com Therefore, as a dinucleotide composed of these two essential pyrimidines, Uridylyl-(3'-5')-cytidine is an integral part of the biochemical machinery that sustains cellular life.
Overview of its Foundational Role in Ribonucleic Acid Studies
Research on related dinucleoside phosphates, such as guanylyl-3',5'-cytidine (GpC) and uridylyl-3',5'-adenosine (UpA), has been instrumental in elucidating the geometry of the RNA double helix. unl.edunih.gov X-ray crystallography studies of these dinucleotides have provided high-resolution data on bond angles, torsion angles, and base-pairing interactions, which are critical for building accurate models of RNA structure. unl.edunih.gov Furthermore, these molecules are essential substrates and tools for investigating the mechanisms of enzymes that interact with RNA, such as ribonucleases (RNases). rcsb.orgnih.gov For instance, the binding of dinucleotides to RNases helps to map the active sites of these enzymes and understand how they recognize and cleave RNA. rcsb.orgnih.gov The chemical synthesis of specific dinucleotides like UpC was a significant achievement that paved the way for more complex oligonucleotide synthesis, enabling detailed biochemical and structural studies of nucleic acids. biosyn.comacs.org
Structure
2D Structure
Properties
CAS No. |
3013-97-6 |
|---|---|
Molecular Formula |
C18H24N5O13P |
Molecular Weight |
549.4 g/mol |
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-24)34-16(13(14)28)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30) |
InChI Key |
LENQVXALZPDAFB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |
Origin of Product |
United States |
Molecular Structure and Conformational Dynamics of Uridylyl 3 5 Cytidine
Conformational States of the Ribose Sugar (e.g., C2'-endo, C3'-endo puckering)
The ribose sugar rings within Uridylyl-(3'-5')-cytidine are not planar and exist in a dynamic equilibrium between different puckered conformations. The two most prevalent conformations are C2'-endo and C3'-endo. colostate.eduliverpool.ac.uk In the C2'-endo conformation, the C2' atom of the ribose ring is displaced on the same side of the furanose ring as the C5' atom, while in the C3'-endo conformation, the C3' atom is displaced on that side. colostate.edu This sugar pucker is a critical determinant of nucleic acid structure. colostate.eduglenresearch.com
The equilibrium between these puckering states is influenced by several factors, including the nature of the bases, the backbone torsion angles, and interactions with the solvent. colostate.edu The sugar pucker, in turn, dictates the relative orientation of the attached base and the phosphodiester backbone. colostate.eduglenresearch.com
Torsion Angles of the Phosphodiester Backbone and Nucleotide Units
The three-dimensional structure of Uridylyl-(3'-5')-cytidine is precisely defined by a set of torsion angles along the phosphodiester backbone and around the glycosidic bond. The key backbone torsion angles are designated as alpha (α), beta (β), gamma (γ), delta (δ), epsilon (ε), and zeta (ζ). The glycosidic torsion angle, chi (χ), describes the orientation of the base relative to the sugar.
| Torsion Angle | Description |
| α (O3'-P-O5'-C5') | Rotation around the P-O5' bond |
| β (P-O5'-C5'-C4') | Rotation around the O5'-C5' bond |
| γ (O5'-C5'-C4'-C3') | Rotation around the C5'-C4' bond |
| δ (C5'-C4'-C3'-O3') | Correlates with sugar pucker |
| ε (C4'-C3'-O3'-P) | Rotation around the C3'-O3' bond |
| ζ (C3'-O3'-P-O5') | Rotation around the O3'-P bond |
| χ (O4'-C1'-N1-C2) | Rotation around the N-glycosidic bond |
Data sourced from general nucleic acid conformational analysis. unl.edunih.gov
The conformation of the phosphodiester backbone in dinucleoside monophosphates can exist in either a stacked, helical arrangement or an unstacked, extended form. pnas.org The (g-, g-) conformation around the P-O bonds (referring to the ζ and α angles) is characteristic of helical structures. pnas.org The glycosidic torsion angle (χ) for pyrimidines like uracil (B121893) and cytosine is predominantly in the anti conformation due to steric hindrance between the sugar and the C2 substituent of the base. colostate.edu
Intramolecular Stacking Interactions and Base Orientation
In aqueous solution, the hydrophobic bases of Uridylyl-(3'-5')-cytidine tend to stack one upon the other, which is a major stabilizing force in nucleic acid structures. This intramolecular stacking is influenced by the conformational preferences of the backbone and the sugar moieties. The degree of stacking is temperature-dependent, with destacking occurring at higher temperatures.
Solvent Interactions and Their Influence on Conformation
The conformation of Uridylyl-(3'-5')-cytidine is significantly influenced by its interactions with the surrounding solvent, which is typically water in biological systems. Water molecules can form hydrogen bonds with the polar groups of the dinucleotide, including the phosphate (B84403) group, the ribose hydroxyls, and the functional groups on the bases. These interactions can stabilize certain conformations over others.
Biosynthesis and Chemical Synthesis Pathways of Uridylyl 3 5 Cytidine
Enzymatic Biosynthesis and In Vivo Precursors
In biological systems, the formation of the 3'-5' phosphodiester bond, the backbone of RNA, is a fundamental process. The specific dinucleotide Uridylyl-(3'-5')-cytidine can be seen as a component of a larger RNA molecule, and its formation is intrinsically linked to the processes of RNA synthesis and modification.
The non-templated addition of uridine (B1682114) to the 3' end of RNA molecules, a process known as RNA uridylation, is a key post-transcriptional modification that influences RNA stability and function. frontiersin.orgresearchgate.net This process is catalyzed by a class of enzymes called Terminal Uridylyl Transferases (TUTases), also referred to as polyU polymerases. frontiersin.orgresearchgate.net
In mammals, three primary TUTases have been identified: TUT1, TUT4, and TUT7. frontiersin.orgnih.gov These enzymes add uridine monophosphate from the precursor Uridine triphosphate (UTP) to the 3' end of an RNA molecule. For instance, if a cytidine (B196190) residue is at the 3' terminus of an RNA strand, a TUTase can add a uridine, thereby forming a Uridylyl-(3'-5')-cytidine linkage at the junction.
The functions of these uridylation events are diverse. They can mark messenger RNAs (mRNAs) and non-coding RNAs for degradation, thereby playing a crucial role in regulating gene expression. frontiersin.org For example, TUT4 and TUT7 are considered the main drivers of most cellular uridylation, which often leads to the turnover of mRNAs. frontiersin.org Conversely, uridylation can also be involved in the maturation and biogenesis of certain RNAs, such as the U6 small nuclear RNA (snRNA), a key component of the spliceosome, which is oligo-uridylated by TUT1. frontiersin.orgnih.gov
The process of uridylation by TUTases is a dynamic and regulated mechanism. For example, in Arabidopsis, the TUTase URT1 can add one or two uridines to the 3' end of small RNAs and mRNAs. oup.com This highlights the controlled nature of enzymatic synthesis, where the number of added uridines can be precisely regulated to elicit a specific biological outcome.
While the primary route to Uridylyl-(3'-5')-cytidine is through RNA polymerization and modification, the precursors for this synthesis, uridine and cytidine nucleotides, are part of a broader metabolic network. An interesting aspect of this network is the generation of cyclic nucleotides. While cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) and cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP) are well-established second messengers, the existence and roles of cyclic uridine 3',5'-monophosphate (cUMP) and cyclic cytidine 3',5'-monophosphate (cCMP) are less understood. acs.orgnih.gov
Recent research has shown that certain bacterial toxins, such as the edema factor (EF) from Bacillus anthracis and CyaA from Bordetella pertussis, which are known adenylyl cyclases, also possess uridylyl cyclase (UC) and cytidylyl cyclase (CC) activity. acs.orgnih.govresearchgate.net These enzymes can convert UTP and CTP into their respective cyclic monophosphates, cUMP and cCMP. acs.orgnih.gov This discovery suggests that cUMP may act as a novel second messenger. researchgate.net The enzymatic production of these cyclic pyrimidine (B1678525) nucleotides indicates a broader substrate specificity for these bacterial cyclases than previously thought. researchgate.net
While this process does not directly synthesize Uridylyl-(3'-5')-cytidine, it highlights the enzymatic machinery available within cells to process pyrimidine nucleotides like UTP, the essential precursor for the "uridylyl" part of the target molecule. The existence of uridylyl cyclase activity underscores the diverse metabolic pathways in which uridine nucleotides participate.
Directed Chemical Synthesis Methodologies
The chemical synthesis of oligonucleotides like Uridylyl-(3'-5')-cytidine outside of a biological system requires precise control over chemical reactions to ensure the formation of the correct 3'-5' phosphodiester bond and to prevent unwanted side reactions. ttu.ee
The central challenge in synthesizing Uridylyl-(3'-5')-cytidine is the regioselective formation of the phosphodiester bond between the 3'-hydroxyl group of uridine and the 5'-hydroxyl group of cytidine. Early methods, like the phosphodiester approach developed by Har Gobind Khorana, involved activating a 3'-O-acetylnucleoside-5'-O-phosphate with reagents like N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.org
Modern synthesis overwhelmingly relies on the phosphoramidite (B1245037) method. wikipedia.org This approach uses nucleoside phosphoramidites as the building blocks. wikipedia.org In this strategy, a 5'-protected uridine 3'-phosphoramidite is activated and reacts with the free 5'-hydroxyl group of a 3'-protected, solid-support-bound cytidine. The resulting phosphite (B83602) triester linkage is then oxidized to the more stable phosphate (B84403) triester. This cycle of deprotection, coupling, and oxidation is repeated to build longer oligonucleotide chains. wikipedia.org The phosphoramidite method is highly efficient and is the basis for automated DNA and RNA synthesis. wikipedia.org
Alternative strategies include the H-phosphonate method, which involves the formation of an H-phosphonate diester linkage that is subsequently oxidized to a phosphodiester. mdpi.com Another approach involves the synthesis of dinucleotide phosphoramidites, where a pre-formed dinucleotide with a 3'-phosphoramidite group is added in a single coupling step, which can improve efficiency and purity for longer sequences. alfachemic.com
| Synthesis Method | Key Features | Primary Application |
|---|---|---|
| Phosphodiester Method | Early method using DCC for activation. wikipedia.org | Historical significance in oligonucleotide synthesis. |
| Phosphoramidite Method | Uses stable nucleoside phosphoramidite building blocks and an activator (e.g., tetrazole). High coupling efficiency. wikipedia.org | Standard for automated solid-phase DNA and RNA synthesis. wikipedia.org |
| H-Phosphonate Method | Forms an H-phosphonate internucleotide linkage, which is oxidized in a separate step. mdpi.com | Alternative to phosphoramidite chemistry. |
| Dinucleotide Phosphoramidites | Incorporates two nucleotides in a single coupling step, reducing the number of synthetic cycles. alfachemic.com | Efficient synthesis of complex or long RNA sequences. alfachemic.com |
To ensure the specific formation of the 3'-5' linkage and prevent side reactions, various functional groups on the nucleoside building blocks must be temporarily blocked using protecting groups. ttu.ee
5'-Hydroxyl Group: The 5'-hydroxyl group of the incoming nucleoside (and the initial support-bound nucleoside) is typically protected with an acid-labile 4,4'-dimethoxytrityl (DMT or DMTr) group. atdbio.combiosearchtech.com This group is removed at the beginning of each coupling cycle to free the hydroxyl for reaction. wikipedia.orgatdbio.com
Exocyclic Amino Groups: The exocyclic amino group on the cytosine base is nucleophilic and must be protected to prevent reactions with the activated phosphoramidite. atdbio.com Common protecting groups include benzoyl (Bz) or acetyl (Ac), which are typically removed at the end of the synthesis using ammonia. atdbio.combiosearchtech.com
2'-Hydroxyl Group (for RNA): The 2'-hydroxyl group of ribonucleosides (uridine and cytidine) is highly reactive and must be protected to prevent isomerization or branching during synthesis. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group.
Phosphate Group: During the synthesis, the phosphate is in a phosphite triester form. A 2-cyanoethyl group is commonly used to protect the phosphate moiety and is removed during the final deprotection step. atdbio.com
The selection of protecting groups is critical and depends on the desired final product and the stability of any modifications. For instance, "UltraMILD" protecting groups are available for sensitive oligonucleotides that cannot withstand harsh deprotection conditions. biosearchtech.com
| Functional Group | Common Protecting Group | Cleavage Condition |
|---|---|---|
| 5'-Hydroxyl | 4,4'-Dimethoxytrityl (DMT) | Mild acid (e.g., trichloroacetic acid) wikipedia.orgatdbio.com |
| 2'-Hydroxyl (RNA) | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |
| Exocyclic Amino (Cytidine) | Benzoyl (Bz), Acetyl (Ac) | Ammonium (B1175870) hydroxide (B78521) atdbio.com |
| Phosphate | 2-Cyanoethyl | Ammonium hydroxide (β-elimination) atdbio.com |
The synthesis of Uridylyl-(3'-5')-cytidine is most efficiently achieved using automated solid-phase synthesis based on phosphoramidite chemistry. wikipedia.org The process begins with the first nucleoside (cytidine) anchored to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group.
The synthesis cycle consists of four main steps:
Deprotection (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound cytidine. wikipedia.org
Coupling: The next building block, a 5'-DMT-protected uridine 3'-phosphoramidite, is activated by a weak acid like tetrazole and coupled to the free 5'-hydroxyl of the cytidine. wikipedia.org
Capping: Any unreacted 5'-hydroxyl groups on the cytidine are acetylated to prevent them from participating in subsequent cycles, which would result in deletion sequences.
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent like iodine in the presence of water.
This four-step cycle is repeated until the desired dinucleotide is assembled. Finally, the completed Uridylyl-(3'-5')-cytidine is cleaved from the solid support, and all remaining protecting groups (on the phosphate and the cytosine base) are removed in a single step, typically with concentrated ammonium hydroxide. biosearchtech.com The final product is then purified, often by high-performance liquid chromatography (HPLC). wikipedia.org
4 Condensation Reactions and Yield Optimization
Phosphotriester Method
The phosphotriester method was a significant advancement in oligonucleotide synthesis, primarily because it protects the phosphate moiety during condensation, thereby preventing the formation of unwanted branched oligomers. trilinkbiotech.comwikipedia.org The general principle involves the condensation of a suitably protected uridine 3'-phosphodiester with a protected cytidine nucleoside where the 5'-hydroxyl group is free. wikipedia.org The choice of condensing agent is crucial for activating the phosphate component to facilitate the reaction.
Detailed research into the synthesis of closely related dinucleoside monophosphates provides insight into the specific conditions for creating the Uridylyl-(3'-5')-cytidine linkage. In one notable synthesis of a hypermodified dinucleoside, a protected uridine 3'-phosphate was condensed with a protected adenosine derivative. researchgate.net This reaction, carried out in pyridine (B92270) using triisopropylbenzenesulphonyl chloride (TPS) as the condensing agent, resulted in the formation of the fully protected dinucleoside monophosphate with a yield of 61%. researchgate.net A similar strategy was employed for the synthesis of a triribonucleoside diphosphate (B83284) containing a uridylyl-(3'-5')-5-methylcytidine segment. The key condensation step between the protected uridine nucleotide and the 5-methylcytidine (B43896) derivative, also using TPS in pyridine, afforded the protected dinucleotide in a 53% yield after purification. psu.edu These findings demonstrate a reliable, albeit moderately yielding, pathway for the formation of the uridylyl-(3'-5')-cytidine bond.
H-Phosphonate Method
The H-phosphonate approach offers a simpler and often more efficient alternative for oligonucleotide synthesis. umich.eduumich.edu This method involves the condensation of a protected nucleoside 3'-H-phosphonate monoester with a nucleoside that has a free 5'-hydroxyl group. umich.edu The key distinction from the phosphotriester method is that the internucleosidic linkage is initially a hydrogen phosphonate (B1237965) diester, which is stable throughout the chain assembly and is oxidized to the final phosphodiester in a single step after the full oligomer is synthesized. wikipedia.org
The condensation requires a coupling agent, such as an acyl chloride like pivaloyl chloride or di-(2-chlorophenyl) phosphorochloridate, to activate the H-phosphonate moiety. umich.eduoup.com Studies have shown that this coupling reaction can be both rapid and quantitative. oup.com For solution-phase synthesis, the order in which the reactants are added has been found to be an important factor in maximizing the efficiency of H-phosphonate diester formation. umich.edu The H-phosphonate method is not only efficient but also versatile, as the H-phosphonate intermediate can be converted into various backbone-modified analogues, such as phosphorothioates and phosphoramidates, by using different oxidation conditions. umich.edu
Table 1: Comparison of Condensation Methods for Uridylyl-(3'-5')-cytidine Synthesis
| Feature | Phosphotriester Method | H-Phosphonate Method |
|---|---|---|
| Principle | Condensation of a protected nucleoside 3'-phosphodiester with a second nucleoside. The phosphate is protected throughout. wikipedia.org | Condensation of a protected nucleoside 3'-H-phosphonate with a second nucleoside, followed by a final oxidation step. wikipedia.orgumich.edu |
| Common Condensing Agents | Triisopropylbenzenesulphonyl chloride (TPS), Dicyclohexylcarbodiimide (DCC). trilinkbiotech.comresearchgate.net | Acyl chlorides (e.g., Pivaloyl chloride), Di-(2-chlorophenyl) phosphorochloridate. umich.eduoup.com |
| Key Advantage | Prevents formation of branched side products by protecting the phosphate. trilinkbiotech.com | Simpler synthetic cycle with only two steps (deprotection and coupling); allows for late-stage diversification. wikipedia.orgumich.edu |
| Reported Yields | 53-61% for analogous protected dinucleotide condensations. researchgate.netpsu.edu | Often rapid and can be quantitative. oup.com |
Yield Optimization Strategies
Optimizing the yield of Uridylyl-(3'-5')-cytidine requires careful control over several aspects of the chemical synthesis, primarily through the use of protecting groups and the implementation of solid-phase synthesis techniques.
Protecting Groups: The use of appropriate protecting groups is fundamental to preventing undesirable side reactions at various functional groups on the nucleosides. biosyn.com For the synthesis of Uridylyl-(3'-5')-cytidine, this typically involves:
A dimethoxytrityl (DMT) group to protect the 5'-hydroxyl of the uridine building block. google.com
A benzoyl group to protect the exocyclic amino group of cytidine. psu.edunih.gov
Protecting groups for the 2'-hydroxyl groups of both ribonucleosides to prevent the formation of 2'-5' linkages. nih.gov These groups must be stable during the condensation reaction but labile enough to be removed at the end of the synthesis without degrading the final product. biosyn.com
It allows for the use of a large excess of reagents in the solution phase to drive the condensation reaction to completion. atdbio.com
Impurities, by-products, and excess reagents are easily removed by simply washing the solid support after each step, eliminating the need for complex purification of intermediates. atdbio.com
The process is highly amenable to automation, which enhances reproducibility and allows for the rapid synthesis of oligonucleotides. spirochem.com
Table 2: Key Reagents and Their Roles in the Synthesis of Uridylyl-(3'-5')-cytidine
| Compound/Reagent Class | Specific Example(s) | Role in Synthesis |
|---|---|---|
| Uridine Building Block | 5'-O-Dimethoxytrityl-2'-O-protected-uridine-3'-phosphate/H-phosphonate | The first nucleoside unit, activated at the 3'-phosphate position. |
| Cytidine Building Block | N⁴-Benzoyl-2',3'-O-protected-cytidine | The second nucleoside unit with a free 5'-hydroxyl for coupling. |
| Condensing/Coupling Agent | Triisopropylbenzenesulphonyl chloride (TPS), Pivaloyl Chloride | Activates the phosphate or H-phosphonate group for reaction with the hydroxyl group. researchgate.netumich.edu |
| Protecting Groups | Dimethoxytrityl (DMT), Benzoyl | Prevents unwanted side reactions at reactive sites (hydroxyl and amino groups). psu.edunih.gov |
| Solid Support | Controlled-Pore Glass (CPG), Polystyrene | Insoluble matrix for anchoring the growing oligonucleotide chain, simplifying purification. atdbio.com |
Enzymatic Interactions and Metabolic Pathways of Uridylyl 3 5 Cytidine
Ribonuclease-Mediated Hydrolysis and Degradation Mechanisms
Uridylyl-(3'-5')-cytidine, as a dinucleoside monophosphate, is a substrate for various ribonucleases (RNases), which are enzymes that catalyze the cleavage of phosphodiester bonds in RNA. This enzymatic hydrolysis is a fundamental process in RNA degradation and turnover. The mechanism involves the formation of a 2',3'-cyclic phosphodiester intermediate, which is then hydrolyzed to a 3'-monophosphate. wikipedia.org
The cleavage of Uridylyl-(3'-5')-cytidine is highly dependent on the specificity of the acting ribonuclease. Pancreatic ribonuclease A (RNase A), a well-studied pyrimidine-specific endonuclease, preferentially cleaves the phosphodiester bond at the 3'-end of pyrimidine (B1678525) residues (cytosine and uracil). wikipedia.orgwikipedia.org In the case of Uridylyl-(3'-5')-cytidine, RNase A targets the bond between the 3'-phosphate of the uridine (B1682114) residue and the 5'-hydroxyl of the cytidine (B196190) residue. worthington-biochem.com
The catalytic activity of RNase A relies on key amino acid residues in its active site, particularly histidines 12 and 119, which act as general acid-base catalysts. proteopedia.orgebi.ac.uk Lysine 41 also plays a crucial role in stabilizing the negatively charged transition state during catalysis. proteopedia.orgebi.ac.uk The enzyme's specificity is further influenced by interactions between its subsites and the nucleotide bases of the substrate. nih.gov While RNase A exhibits a clear preference for pyrimidines at the cleavage site, the nature of the adjacent nucleotide can also influence the rate of hydrolysis. oup.com
Table 1: General Specificity of Pancreatic Ribonuclease A
| Enzyme | Specificity | Target Bond in Uridylyl-(3'-5')-cytidine |
|---|
The hydrolysis of Uridylyl-(3'-5')-cytidine by RNase A proceeds through a two-step mechanism. wikipedia.org First, a transphosphorylation reaction occurs, resulting in the cleavage of the phosphodiester bond and the formation of a uridine 2',3'-cyclic monophosphate intermediate and the release of cytidine. nih.gov In the second step, the cyclic intermediate is hydrolyzed to yield uridine 3'-monophosphate. wikipedia.org
Therefore, the final products of the complete enzymatic hydrolysis of Uridylyl-(3'-5')-cytidine by RNase A are:
Uridine 3'-monophosphate (from the 5'-end of the dinucleotide)
Cytidine (from the 3'-end of the dinucleotide)
These products can be identified and quantified using various analytical techniques, including chromatography and electrophoresis. nih.gov
Role in Nucleotide Salvage and Interconversion Pathways
The degradation products of Uridylyl-(3'-5')-cytidine, namely uridine and cytidine, can be reutilized by the cell through nucleotide salvage pathways. wikipedia.org These pathways are essential for cellular economy, as they recycle nucleosides and bases to synthesize new nucleotides, thus avoiding the more energy-intensive de novo synthesis pathways. mdpi.com
The released uridine can be converted to uridine monophosphate (UMP) by the action of uridine kinase. wikipedia.org Cytidine can be either directly phosphorylated to cytidine monophosphate (CMP) by uridine-cytidine kinase or first deaminated to uridine by cytidine deaminase and then enter the uridine salvage pathway. wikipedia.orgresearchgate.net
Once converted to their monophosphate forms, UMP and CMP can be further phosphorylated to their respective di- and triphosphates (UDP, UTP, CDP, CTP). These activated nucleotides are then available for various cellular processes, including RNA synthesis, DNA synthesis (in the case of deoxyribonucleotides), and as energy sources.
Interactions with Nucleic Acid-Binding Proteins
As a dinucleotide sequence, Uridylyl-(3'-5')-cytidine, when part of a larger RNA molecule, can be involved in interactions with a diverse range of nucleic acid-binding proteins. These proteins play critical roles in post-transcriptional regulation, including RNA splicing, stability, and translation. The specificity of these interactions is determined by the protein's RNA-binding domains and the local sequence and structural context of the RNA.
While specific interactions with the isolated dinucleotide are not extensively documented, its presence within RNA transcripts implies its potential role as a recognition motif. For example, a UpC sequence could be part of a binding site for splicing factors that recognize specific sequences at intron-exon junctions. Furthermore, such sequences can be targets for regulatory proteins that modulate mRNA stability or translation efficiency. The binding of these proteins can be influenced by the accessibility of the UpC motif within the folded RNA structure.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Uridylyl-(3'-5')-cytidine | UpC |
| Uridine 3'-monophosphate | 3'-UMP |
| Uridine monophosphate | UMP |
| Cytidine monophosphate | CMP |
| Uridine diphosphate (B83284) | UDP |
| Uridine triphosphate | UTP |
| Cytidine diphosphate | CDP |
| Cytidine triphosphate | CTP |
| Cytidylyl-(3'-5')-cytidine | CpC |
| Uridylyl-(3'-5')-uridine | UpU |
| Cytidylyl-(3'-5')-uridine | CpU |
| Uridine | - |
| Cytidine | - |
| Ribonuclease | RNase |
Biological Roles and Molecular Mechanisms Involving Uridylyl 3 5 Cytidine
Regulation of RNA Stability and Turnover
The stability and turnover of messenger RNA (mRNA) are critical control points in gene expression, and processes involving uridine (B1682114) are central to this regulation. The key mechanism is not the presence of an internal Uridylyl-(3'-5')-cytidine linkage but rather the enzymatic addition of uridine residues to the 3' end of RNA molecules, a process known as terminal uridylation. frontiersin.orgnih.gov This modification acts as a signal, primarily for RNA degradation. researchgate.net
In mammals, three primary Terminal Uridylyl Transferases (TUTases)—TUT1, TUT4, and TUT7—are responsible for cellular uridylation. researchgate.net Research in fission yeast (Schizosaccharomyces pombe) has shown that widespread uridylation of mRNAs with shortened poly(A) tails is crucial for promoting efficient 5' to 3' mRNA decay. nih.govnih.gov This ensures that mRNAs are degraded in a timely and controlled manner. When this uridylation process is inhibited, it leads to enhanced 3' to 5' decay, demonstrating that uridylation helps modulate the directionality of mRNA degradation pathways. nih.govnih.gov
Uridylation is also essential for the turnover of specialized transcripts, such as the replication-dependent histone mRNAs, which lack poly(A) tails. The degradation of these mRNAs at the end of the S phase is initiated by the addition of a short string of uridines to their 3' end, which then recruits the machinery for decay. frontiersin.org
| Factor | Organism/System | Function | Reference |
|---|---|---|---|
| Cid1 | Fission Yeast | Terminal uridyltransferase that uridylates poly(A) tails, promoting 5' to 3' mRNA decay. | frontiersin.orgnih.gov |
| TUTases (TUT1, TUT4, TUT7) | Mammals | Mediate template-independent uridylation at the 3' end of various RNAs, regulating their stability and function. | researchgate.net |
| Dis3l2 | Fission Yeast, Mammals | An exonuclease that preferentially targets and degrades oligouridylated RNAs as part of the 3' to 5' decay pathway. | nih.gov |
| XRN1 | Eukaryotes | A major 5' to 3' exonuclease involved in the degradation of decapped and uridylated mRNAs. | frontiersin.org |
Participation in Gene Expression Control
The control of gene expression is a multi-layered process involving the regulation of both transcription (the synthesis of RNA) and translation (the synthesis of protein).
Current scientific literature does not indicate a direct regulatory role for the specific dinucleotide sequence Uridylyl-(3'-5')-cytidine in the control of transcription. Transcriptional regulation is primarily governed by the interaction of transcription factors with specific DNA sequences (promoters and enhancers) and the chromatin environment, rather than by specific dinucleotide sequences within the nascent RNA transcript.
While the UpC sequence itself is not identified as a direct translational regulator, chemical modifications of its cytidine (B196190) component can significantly impact the translational machinery. nih.govescholarship.org A key example is N4-acetylcytidine (ac4C), a modification found in all domains of life. embopress.org The presence of ac4C in mRNA can have a position-dependent effect on translation. nih.govnih.gov
Studies have shown that when ac4C is located within the protein-coding sequence of an mRNA, it tends to promote translation efficiency. nih.gov Conversely, if ac4C is present within the 5' untranslated region (5' UTR), it can impede translation initiation. nih.gov This inhibitory effect can occur by altering the local RNA structure or by directly interfering with the binding of the translational machinery, such as the initiator tRNA, to the start codon. nih.gov Therefore, the acetylation of cytidine residues within an RNA molecule serves as a layer of epitranscriptomic regulation that fine-tunes protein synthesis. nih.gov
| Location of ac4C in mRNA | Effect on Translation | Proposed Mechanism | Reference |
|---|---|---|---|
| Coding Sequence (CDS) | Stimulates/Enhances | Improves decoding efficiency and ribosome translocation. | nih.govnih.gov |
| 5' Untranslated Region (UTR) | Inhibits/Represses | Promotes repressive secondary structures or directly impedes initiation complex formation at the start codon. | nih.gov |
Involvement in Cellular Signaling Pathways
There is limited evidence to suggest a direct role for the dinucleotide Uridylyl-(3'-5')-cytidine in cellular signaling. However, related cyclic nucleotides can function as signaling molecules. Certain bacterial toxins, such as the Edema Factor from Bacillus anthracis, possess not only adenylyl cyclase activity but also uridylyl cyclase activity. nih.gov This activity produces cyclic uridine monophosphate (cUMP), a molecule analogous to the well-known second messengers cAMP and cGMP. Although its precise functional role is not fully understood, the potential for cUMP to act as a signaling molecule suggests that uridine-based nucleotides can participate in signal transduction, at least in the context of host-pathogen interactions. nih.gov A direct link between the linear dinucleotide UpC and such pathways has not been established.
Dynamics in RNA Modification and Processing Events
RNA processing is a series of events that an RNA transcript undergoes to become a mature, functional molecule. This includes splicing, polyadenylation, and capping.
RNA capping is a critical modification at the 5' end of eukaryotic mRNAs that is essential for their stability, export from the nucleus, and efficient translation. neb.comresearchgate.net The canonical cap structure consists of a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide of the RNA via an unusual 5'-5' triphosphate bridge. wikipedia.org
In recent years, several "non-canonical" caps (B75204) have been discovered, where molecules other than GTP are incorporated at the 5' end of RNA. These non-canonical caps include metabolites and cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), flavin adenine dinucleotide (FAD), and dinucleotide polyphosphates (Np_n_Ns). nih.govnih.gov These molecules are typically incorporated during the initiation of transcription by RNA polymerase. wikipedia.org However, Uridylyl-(3'-5')-cytidine is a dinucleoside monophosphate and is not among the molecules identified as participating in either canonical or non-canonical RNA capping mechanisms. nih.govnih.gov
Messenger RNA (mRNA) Processing
The dinucleotide Uridylyl-(3'-5')-cytidine is a component of messenger RNA (mRNA), and its constituent base, uridine, is central to post-transcriptional modifications that significantly influence mRNA fate. One of the key mechanisms in mRNA processing is 3' terminal uridylation, the non-templated addition of one or more uridine residues to the end of an RNA molecule. This process is a critical regulator of mRNA stability and degradation. nih.govfrontiersin.org
Uridylation plays a multifaceted role in the lifecycle of mRNA. For most standard mRNAs that possess a poly(A)-tail, this tail generally promotes stability and efficient translation. nih.govfrontiersin.org However, as the poly(A)-tail shortens over time, the mRNA becomes a target for degradation. Emerging evidence indicates that the addition of a uridine tail can accelerate this decay process. nih.govfrontiersin.org This uridylation-mediated decay is not limited to polyadenylated mRNAs; it is also a crucial step in the degradation of replication-dependent histone mRNAs, which naturally lack poly(A)-tails. nih.gov
Furthermore, uridylation is integral to clearing mRNA fragments generated by other cellular processes. For instance, when a microRNA (miRNA) directs the cleavage of a target mRNA, the resulting upstream 5' fragment is marked for degradation by the addition of a uridine tail. nih.govnih.gov This process has been observed across diverse species, including humans, mice, and plants, highlighting its general importance in cellular RNA metabolism. nih.gov In mammalian cells, this 3' uridylation can promote the removal of the 5' cap (decapping), a key step that exposes the mRNA fragment to exonucleases for complete degradation. nih.gov
The enzymes responsible for this modification are Terminal Uridylyl Transferases (TUTases), with TUT4 and TUT7 being the predominant mediators of mRNA uridylation in mammals. nih.govfrontiersin.org
Alternative Splicing Mechanisms
Alternative splicing is a fundamental process in eukaryotes where exons from a single pre-mRNA transcript are differentially joined to produce multiple distinct mature mRNA molecules. khanacademy.orgmdpi.com This mechanism significantly expands the coding capacity of the genome, allowing a single gene to produce various protein isoforms with different functions. The process is orchestrated by a large ribonucleoprotein complex known as the spliceosome. researchgate.net
The spliceosome is composed of five small nuclear RNAs (snRNAs)—U1, U2, U4, U5, and U6—and a multitude of proteins. nih.govresearchgate.net These components assemble stepwise onto the pre-mRNA at specific sequences: the 5' and 3' splice sites and a branch point site within the intron. researchgate.net The precise recognition of these sites is regulated by various RNA-binding proteins that bind to cis-acting sequences known as splicing enhancers or silencers, thereby promoting or repressing the inclusion of particular exons. researchgate.net
While the dinucleotide Uridylyl-(3'-5')-cytidine does not have a direct, documented regulatory role in the selection of alternative splice sites, the process of uridylation is essential for the maturation of a core component of the spliceosome itself—the U6 snRNA. nih.govresearchgate.net The proper maturation and stability of U6 snRNA, which involves a cycle of uridylation and trimming at its 3' end, is critical for the assembly and catalytic activity of the spliceosome. nih.govresearchgate.net Therefore, uridylation indirectly impacts alternative splicing by ensuring the functional integrity of the essential machinery that carries out the process.
Non-Templated Uridylation in RNA Maturation (e.g., snRNA, miRNA)
Non-templated uridylation is a critical modification step in the maturation of several classes of non-coding RNAs, notably small nuclear RNAs (snRNAs) and microRNAs (miRNAs). frontiersin.orgnih.gov This process can either promote maturation or block it, depending on the RNA substrate and the cellular context.
U6 snRNA Maturation: U6 snRNA is an essential component of the spliceosome. nih.gov Following transcription by RNA polymerase III, the U6 snRNA precursor undergoes a precise maturation process at its 3' end. A terminal uridylyl transferase, specifically TENT1 (also known as TUT1), adds an oligo(U)-tail to the transcript. nih.gov This tail serves as a signal for subsequent processing. A distributive exoribonuclease called USB1 then trims this tail, typically leaving a single terminal uridine with a 2',3'-cyclic phosphate (B84403). nih.govnih.gov This final structure is crucial for the stability of U6 snRNA and its proper association with the LSM2-8 protein complex, which protects it from degradation. nih.gov
microRNA (miRNA) Biogenesis and Function: Uridylation has a dual and often opposing role in the maturation of miRNAs. nih.gov
Inhibition of Maturation: For certain miRNAs, such as the tumor-suppressing let-7 family, polyuridylation serves as a block to maturation. The RNA-binding protein LIN28A recruits the enzyme TUT4 to the let-7 precursor (pre-let-7), leading to the addition of a long uridine tail. This modification prevents the precursor from being processed by the Dicer enzyme, thereby inhibiting the production of mature, functional let-7 miRNA. nih.govfrontiersin.org
Promotion of Maturation: Conversely, for other groups of miRNAs, the addition of a single uridine (monouridylation) to the 3' end of the precursor can be beneficial. This monouridylation can create an optimal 3' overhang that enhances recognition and cleavage by the Dicer-TRBP complex, thus promoting the generation of the mature miRNA. frontiersin.org
Modification of Mature miRNA: Non-templated nucleotide addition can also occur on mature miRNAs, leading to sequence variants known as "isomiRs". The addition of a uridine can alter the stability of the miRNA or its target specificity, thereby modulating its gene-silencing activity. oup.com
The table below summarizes the key enzymes and outcomes of non-templated uridylation in snRNA and miRNA maturation.
| RNA Type | Enzyme(s) Involved | Uridylation Type | Outcome of Uridylation |
| U6 snRNA | TENT1 (TUT1), USB1 | Oligouridylation followed by trimming | Promotes maturation and stability nih.gov |
| pre-let-7 miRNA | LIN28A, TUT4 | Polyuridylation | Blocks processing by Dicer, inhibiting maturation nih.govfrontiersin.org |
| Group II pre-miRNAs | TUTases (e.g., TUT4/TUT7) | Monouridylation | Creates optimal substrate for Dicer, promoting maturation frontiersin.org |
| Mature miRNAs | TUT4, TUT7 | Monouridylation | Generates isomiRs, potentially altering stability or function oup.com |
Role as a Structural Element in RNA Folding and Function
The conformation of dinucleoside phosphates provides a critical model for understanding the folding of the entire RNA chain. For instance, crystallographic studies on the similar dinucleotide uridylyl-3',5'-adenosine have provided foundational insights into the geometry of RNA helices and loops. nih.gov These studies reveal how base stacking interactions and hydrogen bonding patterns involving the uracil (B121893) and adjacent bases contribute to the stability of RNA structures.
The cytidine and uridine moieties within the UpC unit can participate in canonical Watson-Crick base pairing (C with Guanine, U with Adenine) as well as non-canonical pairs, which are crucial for forming the complex tertiary structures seen in functional RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA). The precise geometry of the Uridylyl-(3'-5')-cytidine linkage influences the trajectory of the RNA backbone, enabling it to fold into specific shapes required for biological activity, such as binding to proteins, catalyzing reactions (in the case of ribozymes), or acting as a scaffold for ribonucleoprotein complexes. nih.gov The interaction of dinucleotides with proteins, as studied with adenylyl-3′,5′-cytidine and ribonuclease, further underscores how these basic structural units mediate the functional recognition between RNA and other molecules. nih.gov
Advanced Research Methodologies for Uridylyl 3 5 Cytidine Studies
Spectroscopic Analysis Techniques
Spectroscopic techniques are invaluable for investigating the conformational dynamics and structural features of Uridylyl-(3'-5')-cytidine in solution. These methods provide detailed information about the molecule's three-dimensional structure and its interactions with its environment.
Proton Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis
Table 1: Representative ¹H NMR Data for Cytidine (B196190) and Uridine (B1682114) Protons
| Proton | Representative Chemical Shift (ppm) in Cytidine | Representative Chemical Shift (ppm) in Uridine | Representative Coupling Constants (Hz) |
| H1' | ~5.8 | ~5.8 | J(H1'-H2') ≈ 4-5 |
| H2' | ~4.2 | ~4.3 | J(H2'-H3') ≈ 5-6 |
| H3' | ~4.1 | ~4.2 | J(H3'-H4') ≈ 5-6 |
| H4' | ~4.0 | ~4.1 | J(H4'-H5'/H5'') ≈ 2-4 |
| H5/H6 | H5: ~6.0, H6: ~7.8 | H5: ~5.8, H6: ~7.9 | J(H5-H6) ≈ 7-8 |
Note: These are approximate values and can vary based on experimental conditions such as solvent, temperature, and pH.
Ultraviolet (UV) Absorption Spectroscopy for Structural and Interaction Studies
Ultraviolet (UV) absorption spectroscopy is a fundamental technique used to study the structural integrity and intermolecular interactions of nucleic acids and their components, including Uridylyl-(3'-5')-cytidine. The pyrimidine (B1678525) bases, uracil (B121893) and cytosine, exhibit characteristic UV absorption maxima at specific wavelengths due to their aromatic nature.
The UV spectrum of Uridylyl-(3'-5')-cytidine is expected to be a composite of the spectra of its constituent nucleosides. The absorption maximum for cytidine is around 271 nm, while for uridine it is around 262 nm. Changes in the absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar extinction coefficient (ε), can indicate alterations in the local environment of the bases, such as those occurring during base stacking or interactions with other molecules. For example, the hypochromic effect, a decrease in UV absorbance, is a hallmark of the formation of stacked structures in nucleic acids.
Table 2: Expected UV Absorption Properties of Uridylyl-(3'-5')-cytidine Constituents
| Compound | Expected λmax (nm) |
| Cytidine | ~271 |
| Uridine | ~262 |
Crystallographic Studies
Crystallographic techniques, particularly X-ray diffraction, provide high-resolution three-dimensional structural information of molecules in their crystalline state. These studies are crucial for understanding the precise atomic arrangement and intermolecular interactions of Uridylyl-(3'-5')-cytidine, especially when it is part of a larger complex.
X-ray Diffraction for High-Resolution Structure Determination of Dinucleotide Complexes
Table 3: Representative Crystallographic Data for a Dinucleotide Complex
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 20.5 Å |
| Resolution | 1.5 Å |
Note: This is hypothetical data for illustrative purposes.
Chromatographic and Electrophoretic Separations
Chromatographic and electrophoretic techniques are essential for the purification, separation, and analysis of Uridylyl-(3'-5')-cytidine from complex mixtures. These methods are based on the differential partitioning of molecules between a stationary and a mobile phase or their differential migration in an electric field.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of nucleotides and nucleosides. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for separating dinucleotides like Uridylyl-(3'-5')-cytidine. The retention time of the molecule is dependent on its polarity, with more polar molecules eluting earlier. Ion-pair reversed-phase HPLC, which involves the addition of an ion-pairing agent to the mobile phase, can be used to improve the retention and resolution of charged molecules like dinucleoside monophosphates.
Capillary Electrophoresis (CE) is another powerful technique for the separation of charged molecules with high resolution and efficiency. In CE, molecules are separated based on their charge-to-size ratio as they migrate through a narrow capillary filled with an electrolyte solution under the influence of a high voltage. Uridylyl-(3'-5')-cytidine, being a negatively charged molecule at neutral pH due to its phosphate (B84403) group, would migrate towards the anode. The migration time in CE can be used for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of Uridylyl-(3'-5')-cytidine from complex biological mixtures or synthetic reaction products. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. Various modes of HPLC can be employed, with reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) being particularly relevant for polar molecules like dinucleotides.
Detailed research findings indicate that the choice of column, mobile phase composition, and detector are critical for achieving optimal separation. For instance, C18 columns are commonly used in reversed-phase HPLC, where a polar mobile phase (e.g., aqueous buffers with methanol (B129727) or acetonitrile) elutes the compounds. HILIC columns are effective for highly polar compounds, using a high concentration of organic solvent in the mobile phase. UV detection is standard for nucleotides, typically set at wavelengths between 260 and 280 nm, corresponding to the absorbance maxima of the pyrimidine bases.
Table 1: Exemplary HPLC Conditions for Nucleoside and Dinucleotide Analysis
| Parameter | Method 1: HILIC | Method 2: Reversed-Phase | Method 3: Ion-Pair RP |
| Stationary Phase (Column) | Amaze TCH (HILIC, cation-exchange) | InertSustain C18 | Phenyl Hexyl |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate, pH 5 | 0.1% Formic Acid in Water | Phosphate Buffer, pH 7 |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | Methanol |
| Gradient | 92% to 70% ACN over 15 min | Gradient elution | Isocratic or gradient elution |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 255 nm | UV at 260 nm | UV at 270 nm |
| Application | Separation of polar nucleosides and bases. | General analysis of nucleosides and dinucleotides. | Analysis of charged nucleotide analogs. |
Paper Chromatography and Electrophoresis
While largely superseded by HPLC for quantitative analysis, paper chromatography and electrophoresis remain valuable for qualitative assessment and purification of Uridylyl-(3'-5')-cytidine, particularly in synthetic chemistry. nih.govnih.gov
Paper Chromatography separates molecules based on their differential partitioning between a stationary phase (cellulose paper) and a mobile phase (a solvent system). The separation is quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. studymind.co.ukquora.com For a dinucleotide like Uridylyl-(3'-5')-cytidine, the Rf value is influenced by its polarity, the specific solvent system used, temperature, and the type of chromatography paper. youtube.com This method is effective for verifying the successful synthesis of the target compound and separating it from unreacted nucleosides or other byproducts. nih.govnih.gov
Electrophoresis separates molecules based on their size and charge. In the context of Uridylyl-(3'-5')-cytidine, techniques like polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis (CE) are employed. researchgate.netwindows.net Since the phosphodiester backbone imparts a negative charge, the dinucleotide will migrate towards the positive electrode in an electric field. windows.net Its mobility is primarily a function of its size-to-charge ratio. This technique is particularly useful for assessing the purity of oligonucleotide preparations and can resolve the target dinucleotide from shorter or longer fragments. researchgate.netnih.govnih.gov
Mass Spectrometry for Molecular Characterization and Pathway Analysis
Mass Spectrometry (MS) is an indispensable tool for the definitive characterization of Uridylyl-(3'-5')-cytidine. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the confirmation of its molecular weight and elemental composition. Techniques such as electrospray ionization (ESI) are commonly coupled with MS to gently ionize non-volatile molecules like dinucleotides.
When coupled with liquid chromatography (LC-MS/MS), this method allows for the sensitive detection and quantification of Uridylyl-(3'-5')-cytidine in complex biological samples. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, generating a characteristic pattern of daughter ions that provides definitive structural confirmation of the molecule, including the sequence of the nucleobases and the nature of the phosphate linkage.
In the context of pathway analysis, LC-MS/MS is used to trace the metabolism of nucleotides. For example, it can be employed to monitor the enzymatic synthesis of Uridylyl-(3'-5')-cytidine from its precursors or its degradation by phosphodiesterases within cellular systems. This allows researchers to study the pyrimidine salvage pathway and other related metabolic routes.
Radiometric Assays for Enzymatic Activity Measurement
Radiometric assays offer a highly sensitive method for measuring the activity of enzymes involved in the metabolism of Uridylyl-(3'-5')-cytidine, such as RNA polymerases and phosphodiesterases. These assays rely on the use of radioactively labeled substrates.
To measure the synthesis of Uridylyl-(3'-5')-cytidine by an RNA polymerase, one of the precursor nucleoside triphosphates (e.g., Uridine triphosphate or Cytidine triphosphate) can be radiolabeled with isotopes like ³²P, ³³P, or ³H. The enzymatic reaction is allowed to proceed, and the resulting products are separated using techniques like thin-layer chromatography (TLC) or electrophoresis. The amount of radioactivity incorporated into the Uridylyl-(3'-5')-cytidine product is then quantified using a scintillation counter or phosphorimager, providing a direct measure of enzyme activity.
Conversely, to measure the activity of a phosphodiesterase that degrades Uridylyl-(3'-5')-cytidine, the dinucleotide substrate itself is radiolabeled. nih.gov The enzyme-catalyzed hydrolysis releases a radiolabeled nucleoside monophosphate. nih.gov Following separation of the substrate and product, the increase in radioactivity in the product fraction over time reflects the rate of the enzymatic reaction. nih.gov
Computational and Theoretical Modeling for Conformational Prediction and Dynamics
Computational and theoretical modeling provides critical insights into the three-dimensional structure and dynamic behavior of Uridylyl-(3'-5')-cytidine, which are difficult to capture through experimental methods alone. These approaches can predict the molecule's preferred conformations and how it fluctuates over time.
Molecular dynamics (MD) simulations are a powerful tool used to study the conformational landscape of dinucleotides. mdpi.com These simulations model the interactions between all atoms in the molecule and the surrounding solvent, allowing researchers to observe its motion on a femtosecond-to-microsecond timescale. mdpi.com Analysis of MD trajectories can reveal the probabilities of different backbone torsion angles (e.g., BI/BII conformations), sugar pucker configurations, and the orientation of the bases relative to each other (e.g., stacked vs. extended conformations). nih.govnih.govresearchgate.net
Quantum mechanics (QM) calculations can be used to provide a more accurate description of the electronic structure and energetics of different conformations. These methods are computationally intensive but can yield valuable data on bond energies, charge distributions, and the intrinsic stability of various structural arrangements. This information is crucial for understanding the interplay between the molecule's structure and its biological function. researchgate.net
Future Research Directions and Unexplored Avenues
Elucidating Novel Biological Functions and Regulatory Networks
While the primary role of UpC is as a component of RNA, emerging evidence suggests that dinucleoside monophosphates may have functions independent of their presence in polynucleotide chains. Future research should focus on identifying and characterizing novel biological activities of free UpC. Investigations could explore its potential as a signaling molecule, an allosteric regulator of enzymes, or a modulator of protein-nucleic acid interactions. Recent studies on other dinucleoside monophosphates have hinted at their involvement in cellular homeostasis and stress responses, paving the way for similar inquiries into UpC. mdpi.com Unraveling the specific regulatory networks in which UpC participates will be a key challenge, requiring the development of sensitive and specific detection methods to track its localization and concentration within the cell.
Advanced Structural Characterization of Transient States and Interactions
The biological function of RNA is intrinsically linked to its three-dimensional structure and dynamic conformational changes. Understanding the transient, intermediate structures that UpC adopts during RNA folding and its interactions with other molecules is critical. nih.gov Future research should employ advanced biophysical techniques, such as time-resolved spectroscopy and single-molecule fluorescence resonance energy transfer (smFRET), to capture these fleeting conformational states. researchgate.net Such studies can provide unprecedented insights into the mechanisms of RNA catalysis, protein recognition, and the impact of modifications on UpC's local structure. Investigating the influence of the surrounding sequence context on the conformational preferences of the UpC moiety will also be crucial. mdpi.com
Development of Innovative Synthetic Routes and Analogs for Research Probes
To probe the biological functions of UpC, the development of novel synthetic methodologies is paramount. Efficient and stereoselective synthesis of UpC and its analogs will facilitate a wide range of studies. oup.comnih.gov Future synthetic efforts could focus on creating analogs with modified sugar moieties, bases, or phosphate (B84403) backbones to investigate the structure-activity relationships of UpC-containing RNAs. Furthermore, the incorporation of fluorescent labels, cross-linking agents, or photo-cages into synthetic UpC analogs can generate powerful research probes to track its movement, identify its binding partners, and control its activity in living cells. researchgate.netresearchgate.net These chemical tools will be instrumental in dissecting the complex roles of UpC in cellular processes.
Integration of Multi-Omics Data for Systems-Level Understanding
A comprehensive understanding of UpC's role in biology necessitates a systems-level approach. ub.edu The integration of data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—can reveal previously hidden connections and pathways involving UpC. nih.govbiocommons.org.au For instance, correlating changes in the abundance of UpC-containing RNA transcripts with alterations in protein expression and metabolite levels under different cellular conditions can provide a holistic view of its functional significance. biorxiv.org Computational modeling and bioinformatic analyses will be essential for interpreting these large, complex datasets and for generating new, testable hypotheses about the systemic functions of Uridylyl-(3'-5')-cytidine. upc.edu
Q & A
Q. What are the established methodologies for synthesizing uridylyl-(3'-5')-cytidine (UpC), and how can yield optimization be achieved?
UpC synthesis typically employs enzymatic or chemical phosphorylation. In enzymatic approaches, uridine derivatives (e.g., uridine-3'-phosphate) are reacted with cytidine under Tris-HCl buffer (pH 7.6) at 0°C, achieving yields up to 30% in 3 hours via polynucleotide phosphorylase-mediated coupling . Chemical synthesis involves protecting-group strategies, such as phosphoramidation, to selectively functionalize the 3′-OH group while avoiding 5′-OH interference . Optimizing acceptor concentration (e.g., 0.4 M cytidine) and reaction time (3–5 hours) improves yield .
Q. What analytical techniques are critical for characterizing UpC purity and structural integrity?
Key methods include:
- Chromatography : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to separate UpC from unreacted nucleotides .
- Electrophoresis : Polyacrylamide gel electrophoresis (PAGE) at pH 3.5 to resolve dinucleotides based on charge/mass ratios .
- UV Spectroscopy : Confirm identity using λmax at 260 nm and extinction coefficients (ε) of ~12,400 M<sup>−1</sup>cm<sup>−1</sup> for UpC .
Advanced Research Questions
Q. How do discrepancies in reported ionization constants (pKa) of UpC arise, and how can they be reconciled experimentally?
The pKa of UpC’s uracil HN(3) group varies depending on polynucleotide context. In isolated UpC, the pKa is ~9.2, but in polynucleotides like CpUpC, it shifts to ~10.5 due to electrostatic interactions between phosphate groups and adjacent bases . Discrepancies arise from solvent polarity, ionic strength, and polynucleotide secondary structure. To reconcile data, use potentiometric titrations under controlled conditions (e.g., 0.1 M KCl, 25°C) and compare with computational models (e.g., rod models with linear charge density ~3.4 Å<sup>−1</sup>) .
Q. What experimental designs address UpC’s stability challenges in biochemical assays?
UpC degrades under alkaline conditions (pH > 9) due to phosphodiester bond hydrolysis. To mitigate:
Q. How does UpC’s stereochemistry influence its interactions in RNA model systems?
UpC’s 3′-5′ phosphodiester linkage enforces a right-handed helical conformation, critical for base stacking in RNA duplexes. Computational studies (e.g., molecular dynamics simulations) reveal that altering stereochemistry (e.g., 2′-5′ linkages) disrupts hydrogen bonding with guanine in complementary strands . Experimentally, circular dichroism (CD) spectroscopy can track conformational changes: UpC exhibits a positive peak at 265 nm and negative peak at 210 nm in RNA-like conformers .
Methodological Considerations
Q. What strategies resolve contradictions in polynucleotide synthesis yields when using UpC as a monomer?
Contradictions often stem from competing hydrolysis or incomplete phosphorylation. Strategies include:
- Pre-activation : Convert UpC to its imidazolide derivative to enhance coupling efficiency .
- Ion-exchange chromatography : Separate UpC triphosphate (CTP) from monophosphate (CMP) contaminants using DEAE-Sephadex columns with NaCl gradients (0.1–0.5 M) .
- Kinetic monitoring : Use <sup>31</sup>P-NMR to track phosphodiester formation in real-time .
Q. How can isotopic labeling (e.g., <sup>13</sup>C) of UpC enhance metabolic tracing in RNA turnover studies?
Stable isotopes like <sup>13</sup>C at the ribose moiety (e.g., Cytidine-1',2',3',4',5'-<sup>13</sup>C5) enable precise tracking via LC-MS/MS. For UpC, incorporate labeled cytidine into RNA, then quantify <sup>13</sup>C enrichment in hydrolysis products (e.g., cytidine monophosphate) to assess turnover rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
